(S)-6-acetamido-2-benzamidohexanoic acid
Overview
Description
(S)-6-acetamido-2-benzamidohexanoic acid, also known as SABH, is a naturally-occurring amino acid derivative that has been studied extensively for its potential applications in a variety of scientific and medical research areas. It is a non-proteinogenic amino acid that has been found to be present in some bacteria, fungi, and plants. SABH is of particular interest due to its potential as a therapeutic agent, as well as its potential to serve as a building block for drug discovery.
Scientific Research Applications
Allelochemical Transformation in Agriculture
(S)-6-acetamido-2-benzamidohexanoic acid has been studied for its role in the transformation of hydroxamic acids, particularly in the context of allelochemicals present in common agricultural crops like wheat, rye, and maize. These crops contain hydroxamic acids mainly as glucosides, which upon injury, insect attack, or exudation into the soil, transform into unstable agluconic forms. Benzoxazolinones, a category which includes (S)-6-acetamido-2-benzamidohexanoic acid, spontaneously form as a first step in this transformation process. Understanding this transformation is crucial for exploiting the allelopathic properties of these crops to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).
Role in Synthesis of Biologically Active Compounds
This compound has also been employed in the synthesis of various biologically active structures. Its unique structure and properties make it a valuable component in the synthesis of compounds like N-acetylneuraminic acid and its derivatives. These derivatives are important due to their biological significance and potential applications in medicinal chemistry (Baumberger & Vasella, 1986).
Utilization in Dipeptide Mimetics
(S)-6-acetamido-2-benzamidohexanoic acid has been used as a scaffold in the synthesis of dipeptide mimetics. The ease and efficiency of its synthesis make it a promising compound for applications in peptide chemistry and drug design, offering potential advancements in therapeutic agents (Millet, Houssin, Hénichart, & Rigo, 1999).
Chemical Modification and Applications
Research has also focused on the chemical modification of (S)-6-acetamido-2-benzamidohexanoic acid and its derivatives for various applications. This includes studies on the preparation of N-acyl derivatives of related compounds, providing insights into their chemical properties and potential applications in different fields, such as materials science and pharmaceuticals (Yamamoto, Miyashita, & Tsukamoto, 1965).
properties
IUPAC Name |
(2S)-6-acetamido-2-benzamidohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-11(18)16-10-6-5-9-13(15(20)21)17-14(19)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAJFPDESRKACJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-acetamido-2-benzamidohexanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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